Amino 2,2-dimethylpropanoate
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Overview
Description
Amino 2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group (-NH2) attached to the beta carbon atom of a 2,2-dimethylpropanoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of amino 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis to obtain the desired compound . Another method includes the reaction of 1-nitro isobutylene with potassium cyanide, followed by reduction in acidic conditions using iron powder .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available raw materials and cost-effective processes. The preparation method disclosed in patents highlights the use of hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Amino 2,2-dimethylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the ester functionality in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Amino 2,2-dimethylpropanoate has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of amino 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Amino 2,2-dimethylpropanoate can be compared with other similar compounds such as:
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound is known for its potential as a histone deacetylase inhibitor (HDACI) and has been studied for its antiproliferative activity against cancer cells.
(4-Acetylphenyl)this compound: This compound has been characterized by its hydrogen bonding patterns and crystallographic properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
amino 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)4(7)8-6/h6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDAEJUBONORIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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